REACTION_CXSMILES
|
C([O:8][C:9]1[C:14]([F:15])=[CH:13][C:12](/[CH:16]=[C:17](\[CH3:23])/[C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:11][C:10]=1[F:24])C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[F:15][C:14]1[CH:13]=[C:12]([CH2:16][CH:17]([CH3:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:11]=[C:10]([F:24])[C:9]=1[OH:8]
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Name
|
|
Quantity
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1.4 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=C(C=C(C=C1F)/C=C(/C(=O)OCC)\C)F
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
140 mg
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Type
|
catalyst
|
Smiles
|
[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred under a hydrogen balloon overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the reaction was evacuated
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Type
|
ADDITION
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Details
|
back-filled with hydrogen three times
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Type
|
FILTRATION
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Details
|
filtered through a pad of celite
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1O)F)CC(C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |